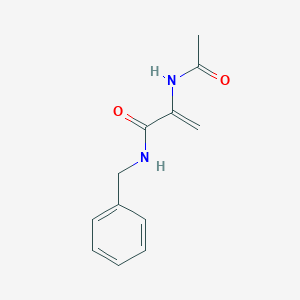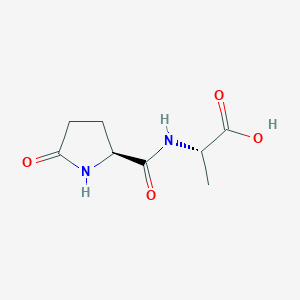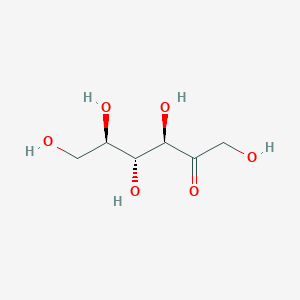
7-Hydroxybenzo(a)pyrene
Overview
Description
7-Hydroxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the seventh position of the benzo(a)pyrene structure. Benzo(a)pyrene and its derivatives are significant due to their environmental prevalence and potential health impacts, particularly their carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions to introduce the hydroxyl group.
Catalytic Hydroxylation: Employing catalysts like cytochrome P450 enzymes to selectively hydroxylate benzo(a)pyrene at the seventh position.
Industrial Production Methods: Industrial production methods for this compound are less common due to the compound’s specific applications in research rather than large-scale industrial use. methods involving catalytic processes and controlled oxidation reactions are employed in laboratory settings to produce this compound in sufficient quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to benzo(a)pyrene.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes for selective hydroxylation.
Major Products:
Quinones: Formed through oxidation.
Dihydrodiols: Resulting from reduction reactions.
Substituted Derivatives: Formed through electrophilic substitution.
Scientific Research Applications
7-Hydroxybenzo(a)pyrene is extensively studied in various scientific fields due to its unique properties:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its role in biological systems, particularly its interactions with enzymes like cytochrome P450.
Medicine: Studied for its potential carcinogenic effects and its role in the metabolic activation of benzo(a)pyrene.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo(a)pyrene involves its interaction with cellular enzymes, particularly cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of benzo(a)pyrene, leading to the formation of this compound. This compound can further undergo metabolic activation to form reactive intermediates that can bind to DNA, potentially causing mutations and contributing to carcinogenesis .
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,8-Dihydroxybenzo(a)pyrene: Another hydroxylated derivative with similar properties.
9-Hydroxybenzo(a)pyrene: A hydroxylated derivative at a different position on the benzo(a)pyrene structure.
Uniqueness: 7-Hydroxybenzo(a)pyrene is unique due to its specific hydroxylation at the seventh position, which influences its chemical reactivity and biological interactions. This specificity makes it a valuable compound for studying the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
benzo[a]pyren-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAYISXCZTDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958973 | |
| Record name | Benzo[pqr]tetraphen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37994-82-4 | |
| Record name | Benzo[a]pyren-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37994-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyren-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037994824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[a]pyren-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-Hydroxybenzo[a]pyrene and how is it formed?
A1: 7-Hydroxybenzo[a]pyrene (7-OHBP) is a metabolite of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon commonly found in the environment. B[a]P itself is not inherently carcinogenic but requires metabolic activation within the body. One of the metabolic pathways involves cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert B[a]P into 7-OHBP. [, ]
Q2: Is 7-Hydroxybenzo[a]pyrene found naturally?
A2: 7-OHBP is not naturally occurring. It is a product of B[a]P metabolism, typically observed in biological systems exposed to the parent compound. []
Q3: How does 7-Hydroxybenzo[a]pyrene interact with human cells?
A3: Research suggests that 7-OHBP can be further metabolized into highly mutagenic 7,8-diol-9,10-epoxides by human monocytes and lymphocytes. [] This conversion is crucial as these diol epoxides are known to directly interact with DNA, potentially leading to mutations and ultimately contributing to carcinogenesis.
Q4: What is interesting about the metabolism of 7-OHBP compared to B[a]P in human cells?
A4: Interestingly, while benz[a]anthracene (BA) treatment stimulates B[a]P metabolism in monocytes and lymphocytes, it has minimal effect on the further metabolism of 7-OHBP. This suggests that the specific cytochrome P450 enzymes responsible for metabolizing 7-OHBP to its mutagenic diol epoxide forms might be less inducible compared to those metabolizing B[a]P. []
Q5: Does 7-OHBP have any inhibitory effects on B[a]P metabolism?
A5: Research indicates that 7-OHBP can act as a potent inhibitor of the conversion of (-)-transbenzo[a]pyrene-7,8-dihydrodiol (B[a]P-diol) to the highly carcinogenic (+)-benzo[a]pyrene-7,8-dihydroxy-9,10-epoxide (BPDE). [] This inhibition occurs at very low concentrations, suggesting a feedback inhibition mechanism where 7-OHBP might regulate its own production and potentially limit the formation of highly carcinogenic metabolites from B[a]P.
Q6: How does the presence of soil affect the bioactivation of B[a]P in the human gut?
A6: While the presence of soil may dilute the concentration of B[a]P ingested, studies show that the human colon microbiota can still bioactivate B[a]P present in contaminated soil. This bioactivation leads to the formation of estrogenic metabolites, indicating that the risk associated with ingesting B[a]P-contaminated soil might be currently underestimated. []
Q7: What role does the human gut microbiota play in the metabolism of PAHs like B[a]P?
A7: Research demonstrates that human colon microbiota can transform PAHs into estrogenic metabolites. [] This finding highlights the significant role of gut microbiota in the bioactivation of environmental pollutants and emphasizes the potential impact of this biotransformation on human health.
Q8: How is 7-OHBP detected and quantified in biological samples?
A8: High-pressure liquid chromatography (HPLC) is a widely used technique for separating and quantifying 7-OHBP and other B[a]P metabolites. [, ] Recent advancements in HPLC coupled with mass spectrometry (HPLC-MS) allow for even more sensitive and accurate detection of these metabolites in complex biological matrices. []
Q9: What is the significance of 7-OHBP in environmental monitoring?
A9: The presence of 7-OHBP and other hydroxylated PAHs in human tissues serves as a biomarker for exposure to B[a]P and other related environmental pollutants. [] Monitoring these metabolites can provide valuable insights into the extent of human exposure to these potentially harmful compounds.
Q10: What are the implications of 7-OHBP in risk assessment?
A10: The ability of human colon microbiota to convert B[a]P into 7-OHBP and other estrogenic metabolites has significant implications for risk assessment. [] Current risk assessment models might need to incorporate the bioactivation potential of gut microbiota to provide a more accurate estimation of the risks associated with exposure to B[a]P and other PAHs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















